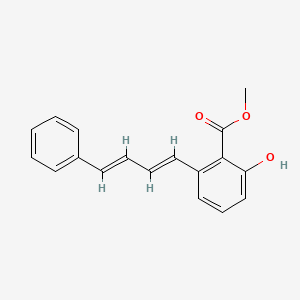

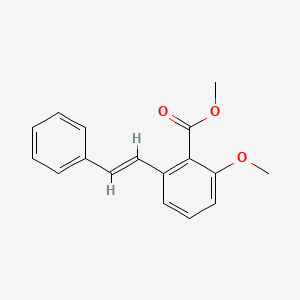

![molecular formula C21H20O7 B6339517 2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365543-25-5](/img/structure/B6339517.png)

2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a chemical compound with the molecular formula C21H20O7 . It is used extensively in scientific research due to its unique structure and properties, making it a valuable tool for drug discovery, material science, and nanotechnology advancements.

Synthesis Analysis

The synthesis of such compounds often involves the use of reagents like boron for Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method could involve the use of malonic ester synthesis, which is a synthetic procedure used to convert a compound that has a certain structural formula into a carboxylic acid . Trans-esterification could also be used, which is the conversion of a carboxylic acid ester into a different carboxylic acid ester .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. Quantum Chemical Calculations (Ab Initio & DFT), Hirshfeld Surface Analysis, and Crystal Structure studies are some of the methods that can be used .Chemical Reactions Analysis

The chemical reactions involving this compound could involve Suzuki–Miyaura coupling, which is a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction could involve the use of diazomethane for the synthesis of methyl esters .Applications De Recherche Scientifique

Chronic Aquatic Toxicity of Phthalate Ester Plasticizers

Phthalic acid esters (PAE) are used in commercial products and pharmaceuticals. Studies assess the chronic effects of PAE on aquatic organisms, with evidence suggesting adverse effects from exposure to certain PAE types. Risk assessments in North American and Western European surface waters demonstrated low risks, confirming low impact on aquatic organisms due to solubility constraints and metabolic biotransformation capabilities in aquatic organisms (Staples et al., 2011).

Parabens in Aquatic Environments

Parabens, esters of para-hydroxybenzoic acid, are preservatives in various products. Despite treatments eliminating them from wastewater, they persist at low levels in effluents and surface water, raising concerns about their biodegradability and impact on aquatic environments. Their occurrence and fate in aquatic systems highlight the continuous introduction into the environment, necessitating further study on their toxicity (Haman et al., 2015).

Polyhydroxyalkanoates: Biodegradable Polymers

Polyhydroxyalkanoate (PHA) is highlighted as a biodegradable microbial polymer with promising applications due to its biodegradability, biocompatibility, and renewable nature. PHAs, formed from various hydroxyalkanoic acids, have significant potential in creating sustainable materials, although commercialization is limited by cost comparisons to petroleum plastics (Amara, 2010).

Alkoxycarbonylation of Phytogenic Substrates

Research on the synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates provides insights into using alternative feedstocks for creating ester products. This process, mainly facilitated by palladium-diphosphine catalysts, underscores the potential for new industrial processes to obtain advanced chemical products, particularly polymers (Sevostyanova & Batashev, 2023).

Phthalates in the US Population

A contextual review on the occurrence and dietary exposure to phthalates discusses the low concentrations found in food and their regulatory aspects. Despite concerns, dietary risk assessments confirm that phthalate concentrations do not pose a public health concern, emphasizing the importance of regulatory frameworks in managing exposure levels (Adenuga, 2022).

Propriétés

IUPAC Name |

methyl 2-[(E)-2-(3,4-diacetyloxyphenyl)ethenyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-13(22)27-17-11-9-15(12-19(17)28-14(2)23)8-10-16-6-5-7-18(25-3)20(16)21(24)26-4/h5-12H,1-4H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOMBVGGNRBPEY-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC2=C(C(=CC=C2)OC)C(=O)OC)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)

![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339473.png)

![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339488.png)

![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)

![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)

![3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339514.png)

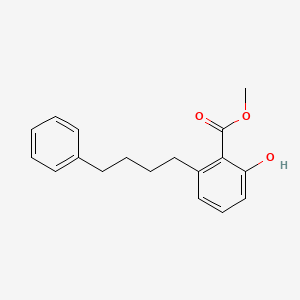

![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)